[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate
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Description
“[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate” is a chemical compound with the molecular formula C₁₀H₁₁NO₃. It has been studied in the context of synthesizing new triphenyltin (IV) complexes .
Synthesis Analysis
The compound has been used in the synthesis of new triphenyltin (IV) complexes. These complexes have been studied using multinuclear (1H, 13C, 119Sn) NMR, 119Sn Mössbauer, and IR spectroscopy .Molecular Structure Analysis
The compound has been involved in the creation of a macrocyclic tetramer. In this tetramer, the five-coordinate tin atoms have distorted trigonal bipyramidal geometries. The carboxylate ligands bridge adjacent tin atoms and coordinate in the zwitterionic form with the phenolic proton moved to the nearby nitrogen atom .Chemical Reactions Analysis
The compound has been used in the synthesis of new triphenyltin (IV) complexes. These complexes have been studied using multinuclear (1H, 13C, 119Sn) NMR, 119Sn Mössbauer, and IR spectroscopy .Scientific Research Applications
Application 1: Antibacterial and Antifungal Activities
Scientific Field
Medicinal Chemistry
Summary of Application
This compound has been synthesized and its structure confirmed by 1H-NMR, 13C-NMR, IR and Mass spectra. It has been evaluated for its antibacterial and antifungal activities .
Methods of Application
The compound was synthesized by dissolving 3,3’-Diaminobenzophenone and 2-Hydroxyacetophenone in warm ethanol. The reaction mixture was refluxed for 10 hours and allowed to stand aside. The crystals were filtered off and washed with ethanol .
Results
The compound showed promising antibacterial and antifungal activities. However, the exact quantitative data or statistical analyses were not provided in the source .
Application 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
Scientific Field
Pharmacology
Summary of Application
The compound and its 3,5-dichloro-2-hydroxyphenyl analogue have been explored for their in vitro antimicrobial activity against multidrug-resistant pathogens .
Methods of Application
The exact methods of application or experimental procedures were not provided in the source .
Results
The compounds showed structure-dependent antimicrobial activity against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile). However, the exact quantitative data or statistical analyses were not provided in the source .
Application 3: Synthesis of Bis (3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone
Scientific Field
Organic Chemistry
Summary of Application
This compound has been used in the synthesis of a novel bis (3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone. The structure of the synthesized compound was confirmed by 1H-NMR, 13C-NMR, IR and Mass spectra .
Results
The synthesized compound was characterized using AM1 and B3LYP/6-31G* calculations to determine the physical properties of this molecule .
Application 4: Synthesis of C-2-Substituted Benzothiazoles
Summary of Application
The compound has been used in the synthesis of biologically active C-2-substituted benzothiazoles .
Results
The relationship between the structure and biological activity for new compounds, such as 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazole with different substituents in the C-6 position of the benzothiazole fragment, was studied .
Application 5: Luminescence Properties of Quinazolinones
Scientific Field
Physical Chemistry
Summary of Application
The compound has been used in the study of the luminescence properties of quinazolinones and their applications in fluorescent probes, biological imaging .
Results
Fluorescent probes based on the 2-(2’-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure were summarized .
properties
IUPAC Name |
[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGZAIMNRXPJNW-XFFZJAGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C)C1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C)/C1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate |
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